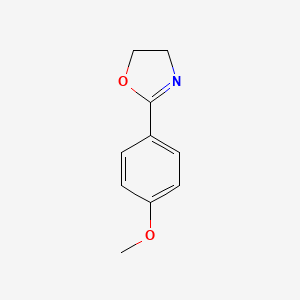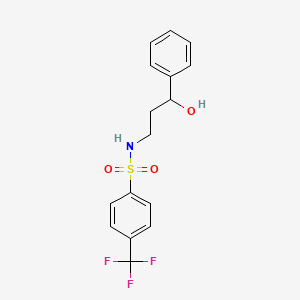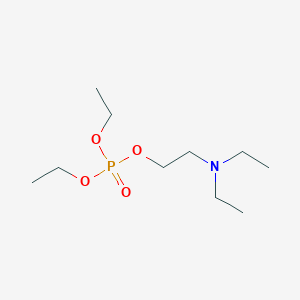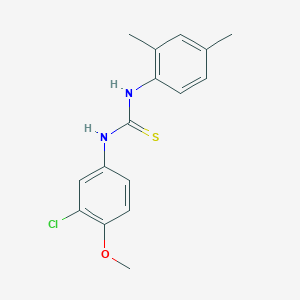![molecular formula C32H46O7 B14139604 (1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 160081-46-9](/img/structure/B14139604.png)
(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1S,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21R,24S)-6’-ethyl-21,24-dihydroxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule known for its intricate structure and significant biological activity. It is a member of the milbemycin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The process typically starts with the construction of the core lactone structure, followed by the addition of side chains and functional groups through a series of chemical reactions such as esterification, reduction, and oxidation .
Industrial Production Methods
Industrial production of this compound often relies on fermentation processes using specific strains of bacteria, such as Streptomyces avermitilis. These bacteria naturally produce the compound, which is then extracted and purified for use. The fermentation process is optimized to maximize yield and purity, involving controlled conditions of temperature, pH, and nutrient supply .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly as an anthelmintic and insecticidal agent.
Industry: Utilized in the development of pesticides and pharmaceuticals
Wirkmechanismus
The compound exerts its effects by binding to specific molecular targets, such as ion channels and receptors in the nervous system of parasites and insects. This binding disrupts normal cellular functions, leading to paralysis and death of the target organisms. The pathways involved include the modulation of neurotransmitter release and ion transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avermectin B1: Another member of the avermectin family with similar anthelmintic and insecticidal properties.
Ivermectin: A derivative of avermectin B1, widely used in veterinary and human medicine for treating parasitic infections.
Uniqueness
This compound is unique due to its specific structural features, such as the spirocyclic oxane ring and multiple hydroxyl groups, which contribute to its potent biological activity. Its distinct chemical structure allows for targeted interactions with molecular receptors, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
160081-46-9 |
|---|---|
Molekularformel |
C32H46O7 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26+,27+,28+,29+,31+,32+/m0/s1 |
InChI-Schlüssel |
VOZIAWLUULBIPN-AMKGZDKTSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C |
Kanonische SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


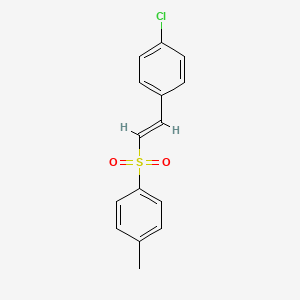


![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14139558.png)
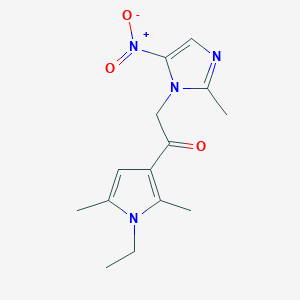
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B14139563.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)
